molecular formula C17H11F3O4 B2636718 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 303119-53-1

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2636718
CAS No.: 303119-53-1
M. Wt: 336.266
InChI Key: TYNKRRODOIVTEL-UHFFFAOYSA-N
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Description

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and 2-methoxybenzaldehyde as starting materials. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the chromenone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-keto-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chroman-4-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. It can modulate signaling pathways by inhibiting or activating specific enzymes, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-(2-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-hydroxy-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-hydroxy-3-(2-nitrophenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the methoxy group at the 2-position, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O4/c1-23-12-5-3-2-4-10(12)14-15(22)11-7-6-9(21)8-13(11)24-16(14)17(18,19)20/h2-8,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNKRRODOIVTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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